Product packaging for Methyl-1-thio-beta-D-galactopyranoside(Cat. No.:CAS No. 155-30-6)

Methyl-1-thio-beta-D-galactopyranoside

Cat. No.: B021489
CAS No.: 155-30-6
M. Wt: 210.25 g/mol
InChI Key: LZFNFLTVAMOOPJ-XMAYFYEJSA-N
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Description

Methyl-1-thio-beta-D-galactopyranoside (TMG) is a thioglycoside derivative of galactose, characterized by a sulfur atom replacing the oxygen at the anomeric position (C1) and a methyl group as the aglycone. Its structure confers unique biochemical properties, making it a critical tool in studying bacterial carbohydrate transport systems. Specifically, TMG is a substrate for the methyl-galactoside (MG) permease in E. coli, facilitating research on the lactose operon and sugar uptake mechanisms .

The thioglycosidic bond in TMG enhances its resistance to enzymatic hydrolysis compared to oxygen-linked glycosides, a feature exploited in transport assays to monitor permease activity without degradation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O5S B021489 Methyl-1-thio-beta-D-galactopyranoside CAS No. 155-30-6

Properties

CAS No.

155-30-6

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

(3R,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3?,4-,5?,6+,7-/m0/s1

InChI Key

LZFNFLTVAMOOPJ-XMAYFYEJSA-N

SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS[C@H]1[C@@H](C([C@H](C(O1)CO)O)O)O

Canonical SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Other CAS No.

155-30-6

Pictograms

Irritant

Synonyms

methyl 1-thio-beta-D-galactopyranoside
methyl beta-D-thiogalactopyranoside
methyl beta-D-thiogalactoside
methylthiogalactoside
thiomethylgalactoside

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, methyl 1-thio- typically involves the thioglycosylation of methyl galactopyranoside. This reaction is carried out using thiol reagents under acidic conditions to form the thioether linkage . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of beta-D-Galactopyranoside, methyl 1-thio- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as crystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactopyranoside, methyl 1-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted galactopyranosides .

Scientific Research Applications

Induction of Protein Expression

MThGal as an Inducer
Methyl-1-thio-beta-D-galactopyranoside is primarily utilized as an inducer of the lac operon in Escherichia coli. It serves as an alternative to isopropyl β-D-thiogalactoside (IPTG), allowing for controlled expression of recombinant proteins. Studies demonstrate that MThGal can effectively induce protein synthesis while minimizing proteolysis during the expression process, which is crucial for obtaining high-quality proteins .

Comparison with IPTG
Research indicates that MThGal may provide advantages over IPTG, such as reduced bacterial growth inhibition and more stable protein yields. For instance, a comparative study showed that MThGal led to significantly lower proteolysis rates compared to IPTG during protein expression experiments .

Enzyme Inhibition Studies

Competitive Inhibition of β-Galactosidase
MThGal acts as a competitive inhibitor of β-galactosidase, an enzyme critical for hydrolyzing galactosides. Its inhibition constant (KiK_i) has been measured at 1.8 mM, indicating its effectiveness in blocking the hydrolysis of various substrates, including β-d-galactopyranosyl azide and o-nitrophenyl β-d-galactopyranoside . This property makes it a valuable tool for studying enzyme kinetics and mechanisms.

Biochemical Pathway Analysis
By inhibiting β-galactosidase activity, researchers can dissect metabolic pathways involving galactose metabolism. This has implications in understanding lactose intolerance and designing therapeutic strategies for related disorders .

Glycobiology Research

Role in Glycobiology
In glycobiology, MThGal is employed to investigate glycosylation processes and the interactions between carbohydrates and proteins. Its structural similarity to natural substrates allows it to serve as a substrate mimic in various biochemical assays .

Applications in Drug Development
The compound's ability to inhibit specific glycosyltransferases positions it as a candidate for drug development targeting glycan-related diseases. For instance, derivatives of MThGal have been explored for their potential to inhibit galectin-3, a protein implicated in cancer progression and inflammation .

Case Studies

Study Title Application Focus Key Findings
Induction of Protein Expression Using MThGalProtein ExpressionDemonstrated reduced proteolysis and higher yield compared to IPTG .
Inhibition Kinetics of β-Galactosidase by MThGalEnzyme InhibitionEstablished KiK_i value of 1.8 mM; effective competitive inhibitor .
Glycobiology Applications of MThGal DerivativesGlycan InteractionsIdentified potential drug candidates targeting galectin-3 inhibition .

Mechanism of Action

Beta-D-Galactopyranoside, methyl 1-thio- exerts its effects by mimicking natural sugars and interacting with carbohydrate-binding proteins. It binds to specific receptors or enzymes, inhibiting or modifying their activity. The molecular targets include enzymes involved in carbohydrate metabolism and proteins that recognize specific sugar moieties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of TMG with Analogous Compounds

Compound Name Structural Features Key Properties Applications Reference
Methyl-1-thio-beta-D-galactopyranoside (TMG) 1-thio linkage, methyl aglycone, beta-D-galactopyranose Resistant to hydrolysis, MG permease substrate Bacterial transport studies, lactose operon research
Ethyl 4,6-O-benzylidene-1-thio-β-D-galactopyranoside Ethyl aglycone, 4,6-O-benzylidene protection Enhanced stability, protected hydroxyl groups Glycosylation reactions, synthetic intermediates
Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside Phenyl aglycone, multiple benzyl protections Lipophilic, steric hindrance Oligosaccharide synthesis, carbohydrate chemistry
Octyl beta-D-galactopyranoside Octyl aglycone, oxygen glycosidic bond Strong surfactant properties, high critical micelle concentration (CMC) Membrane protein solubilization, detergent applications
Methyl beta-D-glucopyranoside Methyl aglycone, beta-D-glucose Substrate for β-glucosidases Enzymatic assays, glucose metabolism studies
6-S-(prop-2-yn-1-yl)-6-thio-beta-D-glucopyranosyl 1-thio-beta-D-galactopyranoside Disaccharide with thio groups at C1 (galactose) and C6 (glucose), propargyl group Dual enzyme specificity, click chemistry compatibility Probing glycosidase activity, bioconjugation

Key Comparative Insights:

Aglycone Modifications: Alkyl Chain Length: TMG’s methyl group contrasts with octyl beta-D-galactopyranoside’s longer chain, which enhances surfactant properties but reduces solubility in aqueous systems . Aromatic vs. Aliphatic Aglycones: Phenyl thiogalactopyranosides (e.g., ) exhibit increased lipophilicity, favoring use in organic synthesis, whereas TMG’s smaller methyl group suits biological assays .

Sugar Configuration and Linkages: Galactose vs. Glucose: TMG’s galactose core distinguishes it from methyl beta-D-glucopyranoside, which is specific to glucosidases . Thioglycosidic Bond: The 1-thio linkage in TMG and its analogs (e.g., ) confers resistance to glycosidases, enabling stable substrate-enzyme interaction studies .

Protecting Groups :

  • Benzylidene () and benzyl groups () protect hydroxyl moieties during synthesis, directing regioselective reactions. TMG lacks such protections, simplifying its use in physiological conditions .

Biological Specificity: TMG’s selectivity for MG permease highlights the role of the thio bond in transporter recognition, whereas glucopyranosides () or mannopyranosides () target distinct enzymes .

Biological Activity

Methyl-1-thio-beta-D-galactopyranoside (TMG) is a thiogalactoside derivative of methyl β-D-galactopyranoside, which has garnered attention for its biological activities, particularly in the context of bacterial interactions and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

TMG is synthesized through the modification of methyl β-D-galactopyranoside. The synthesis typically involves the introduction of a sulfur atom at the anomeric position, which alters its interaction with biological systems compared to its non-thio analogs. This modification enhances its solubility and potential as a substrate for specific biological reactions.

Antimicrobial Properties

TMG has been shown to exhibit significant antimicrobial properties. A study demonstrated that various derivatives of methyl β-D-galactopyranoside, including TMG, displayed promising inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.352 ± 0.02 to 0.703 ± 0.01 mg/ml, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (mg/ml)MBC (mg/ml)
TMG0.352 ± 0.020.704 ± 0.02
Methyl β-D-Galactopyranoside0.703 ± 0.011.408 ± 0.04

The mechanism by which TMG exerts its antimicrobial effects involves its ability to act as a substrate for bacterial transport systems, specifically the lactose permease in Escherichia coli. This protein facilitates the uptake of β-galactosides, including TMG, into the bacterial cell while simultaneously importing protons, which may influence cellular metabolism and energy production .

Molecular Docking Studies

Recent computational studies have employed molecular docking techniques to investigate the binding affinities of TMG derivatives with various target proteins, including those associated with SARS-CoV-2. These studies indicate that TMG derivatives can form stable interactions with key residues in the target proteins, suggesting potential antiviral properties .

Table 2: Molecular Docking Results for TMG Derivatives

DerivativeBinding Affinity (kcal/mol)Key Interactions
TMG-7.5Cys145, His41
Palmitoyl-MGP Esters-8.2MET165, GLY143

Case Study: Urinary Tract Infections

In a study focused on urinary tract infections (UTIs), TMG was evaluated for its ability to inhibit the adhesion of Proteus mirabilis to uroepithelial cells. The results indicated that TMG could effectively reduce bacterial adhesion, which is a critical step in UTI pathogenesis . This suggests that TMG may have therapeutic potential in preventing recurrent UTIs.

Case Study: Cancer Research

Research has also explored the role of TMG in cancer biology, particularly regarding its interaction with galectin-1, a lectin involved in tumor progression and metastasis. TMG's ability to bind to galectin-1 suggests that it may modulate tumor cell behavior by influencing apoptosis and cell proliferation pathways .

Q & A

Q. What are the standard synthetic routes for Methyl-1-thio-beta-D-galactopyranoside, and how can purity be optimized?

this compound is typically synthesized via regioselective glycosylation. Key steps include:

  • Protection of hydroxyl groups : Use acetyl or benzyl groups to block reactive sites (e.g., 2,3,4,6-tetra-O-benzyl protection) .
  • Thioglycoside formation : React the protected galactopyranose with methylthiolating agents (e.g., methylthioacetate) under acidic conditions.
  • Deprotection : Remove protecting groups using catalytic hydrogenation (for benzyl groups) or alkaline hydrolysis (for acetyl groups).

Q. Purity optimization :

  • Chromatography : Use HPLC with C18 columns and acetonitrile/water gradients for separation .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities.
  • Quality control : Validate purity (>99%) via NMR (absence of extra peaks) and mass spectrometry (expected molecular ion) .

Q. How is this compound characterized using spectroscopic methods?

  • NMR spectroscopy :
    • ¹H NMR : Confirm anomeric proton configuration (δ ~5.0–5.5 ppm for β-configuration; coupling constant J = 7–10 Hz for axial-equatorial coupling) .
    • ¹³C NMR : Identify thioglycosidic carbon (δ ~85–90 ppm) and methylthio group (δ ~15–20 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+Na]⁺ or [M+H]⁺ peaks matching theoretical m/z.
  • Optical rotation : Measure specific rotation ([α]D) to confirm stereochemical integrity (e.g., compare to literature values for β-D-galactopyranosides) .

Advanced Research Questions

Q. How to address low yields in glycosylation reactions using this compound as a donor?

Low yields often stem from competing side reactions (e.g., hydrolysis, aglycone transfer). Mitigation strategies:

  • Activation conditions : Optimize promoters (e.g., NIS/TfOH vs. Ph₂SO/Tf₂O) to enhance donor reactivity .
  • Solvent selection : Use anhydrous dichloromethane or toluene to minimize water-induced hydrolysis.
  • Temperature control : Perform reactions at –20°C to stabilize reactive intermediates .
  • Protecting group strategy : Use electron-withdrawing groups (e.g., acetyl) to improve leaving-group ability .

Example troubleshooting : If hydrolysis dominates, pre-dry solvents over molecular sieves and use inert atmosphere (Ar/N₂).

Q. What are the common impurities encountered during synthesis, and how are they identified and resolved?

Common impurities :

  • Unprotected intermediates : Residual hydroxyl groups due to incomplete protection (detected via IR spectroscopy at ~3400 cm⁻¹) .
  • Anomeric byproducts : α/β mixtures from poor stereocontrol (resolved via column chromatography) .
  • Thiol oxidation products : Sulfoxides or disulfides (identified via LC-MS with +16 or +32 m/z shifts) .

Q. Resolution methods :

  • HPLC-DAD : Use reverse-phase columns to separate isomers (e.g., α vs. β anomers).
  • TLC monitoring : Employ silica plates with 5:1 ethyl acetate/hexane to track reaction progress .

Q. How can this compound be used to study β-galactosidase enzyme kinetics?

This compound acts as a substrate analog or inhibitor:

  • Kinetic assays : Monitor hydrolysis rates via UV/Vis (e.g., release of methylthiol group at 412 nm with Ellman’s reagent) .
  • Inhibition studies : Compare Kᵢ values with natural substrates (e.g., ONPG) to assess competitive binding .

Q. Experimental design :

  • Enzyme source : Use purified β-galactosidase (e.g., E. coli origin).
  • Buffer conditions : Optimize pH (6.0–8.0) and temperature (25–37°C) to match enzyme activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-1-thio-beta-D-galactopyranoside
Reactant of Route 2
Methyl-1-thio-beta-D-galactopyranoside

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